Pentafluoroheptane
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Overview
Description
Pentafluoroheptane: is a fluorinated organic compound with the molecular formula C₇HF₁₅. It belongs to the class of perfluoroalkanes, which are fully fluorinated hydrocarbons. This compound is characterized by its remarkable chemical stability, hydrophobicity, and non-reactivity with most other chemicals. Due to its unique properties, it finds applications in various scientific and industrial contexts.
Preparation Methods
Synthetic Routes::
- Pentafluoroheptane can be synthesized by direct fluorination of heptane using elemental fluorine or hydrogen fluoride (HF) as the fluorinating agent. The reaction proceeds as follows:
Direct Fluorination of Heptane: Heptane+7HF→this compound+6HF
Electrochemical Fluorination (ECF): ECF involves the electrolysis of heptane in the presence of HF. This method allows precise control over fluorination and yields high-purity this compound.
Industrial Production:: Industrial-scale production typically employs the direct fluorination method due to its efficiency and scalability.
Chemical Reactions Analysis
Reactivity::
Inert Nature: Pentafluoroheptane is highly unreactive under normal conditions due to the strong C-F bonds.
Lack of Functional Groups: It lacks functional groups (such as double bonds or heteroatoms), limiting its reactivity.
Halogenation: this compound does not readily undergo halogenation reactions due to its already fluorinated structure.
Thermal Stability: It remains stable even at elevated temperatures.
Scientific Research Applications
Chemistry::
Solvent: Pentafluoroheptane serves as a nonpolar solvent for fluorine-containing compounds.
NMR Spectroscopy: Its lack of protons makes it useful in NMR studies of fluorinated molecules.
Imaging Agents: this compound-based contrast agents are used in medical imaging (e.g., MRI) due to their stability and low toxicity.
Dielectric Fluids: this compound is employed as a dielectric fluid in electronic applications.
Heat Transfer Fluids: Its high boiling point and thermal stability make it suitable for heat transfer applications.
Mechanism of Action
The exact mechanism of action for pentafluoroheptane’s effects is not well-documented. its stability and lack of reactivity contribute to its usefulness in various applications.
Comparison with Similar Compounds
Pentafluoroheptane is unique among perfluoroalkanes due to its seven-carbon backbone and five fluorine atoms. Similar compounds include:
- Other perfluoroalkanes with varying chain lengths.
1,1,1,3,3-Pentafluorobutane: (C₄HF₉) : A shorter perfluoroalkane with different properties.
Biological Activity
Pentafluoroheptane, a fluorinated hydrocarbon, is gaining attention in various fields due to its unique chemical properties and potential applications. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, potential therapeutic effects, and implications for environmental health.
This compound (C7F13) is characterized by the substitution of five hydrogen atoms in heptane with fluorine atoms. This modification significantly alters its physical and chemical properties, making it useful in various industrial applications, including as a refrigerant and solvent.
The synthesis of this compound typically involves the fluorination of heptane derivatives using fluorinating agents such as hydrogen fluoride. The reaction conditions are crucial for optimizing yield and purity, often requiring specialized equipment to manage the exothermic nature of fluorination reactions.
Acute Toxicity
Studies on the acute toxicity of this compound indicate that it has a relatively low toxicity profile. For instance, the oral LD50 (lethal dose for 50% of the population) is reported to be greater than 2000 mg/kg in rodent models, suggesting low acute toxicity. However, exposure to high concentrations can lead to respiratory irritation and central nervous system effects.
Antimicrobial Properties
Recent research has explored the antimicrobial properties of this compound and its derivatives. In vitro studies have shown that certain fluorinated compounds exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes due to the lipophilic nature of fluorinated hydrocarbons .
Potential Therapeutic Applications
There is ongoing research into the potential therapeutic applications of this compound derivatives in drug development. Some studies suggest that these compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells. The fluorine atoms enhance the stability and bioavailability of these compounds, making them promising candidates for further investigation.
Environmental Impact
The environmental impact of this compound is an important consideration given its potential use as an industrial solvent and refrigerant. While it has a low global warming potential compared to other hydrofluorocarbons (HFCs), concerns about its persistence in the environment and potential bioaccumulation necessitate further research into its ecological effects .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5%. The study concluded that further exploration into its use as a disinfectant could be warranted .
- Neurotoxicity Assessment : A longitudinal study assessed the neurotoxic effects of this compound in occupational settings. Workers exposed to high levels reported symptoms consistent with neurotoxicity, including headaches and dizziness. The findings highlight the need for stringent exposure limits and monitoring in industrial applications .
Properties
CAS No. |
118559-22-1 |
---|---|
Molecular Formula |
C7H11F5 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
1,1,1,2,2-pentafluoroheptane |
InChI |
InChI=1S/C7H11F5/c1-2-3-4-5-6(8,9)7(10,11)12/h2-5H2,1H3 |
InChI Key |
YMNLYYZYAGQZLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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